3-(1H-imidazol-1-yl)piperidine dihydrochloride
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Overview
Description
3-(1H-imidazol-1-yl)piperidine dihydrochloride is a chemical compound with the molecular formula C8H14Cl2N3 It is a derivative of piperidine and imidazole, two important heterocyclic compounds
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1H-imidazol-1-yl)piperidine dihydrochloride typically involves the reaction of piperidine with imidazole under controlled conditions. One common method involves the use of a base such as sodium hydride to deprotonate the imidazole, followed by the addition of piperidine. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable methods such as continuous flow synthesis. This approach allows for better control over reaction conditions and can lead to higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
3-(1H-imidazol-1-yl)piperidine dihydrochloride can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized to form imidazole N-oxide derivatives.
Reduction: The compound can be reduced to form piperidine derivatives with different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the imidazole ring can lead to imidazole N-oxide derivatives, while substitution reactions can yield a variety of substituted imidazole compounds .
Scientific Research Applications
3-(1H-imidazol-1-yl)piperidine dihydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of 3-(1H-imidazol-1-yl)piperidine dihydrochloride involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions, which can influence various biochemical pathways. Additionally, the piperidine ring can interact with receptors in the body, leading to potential therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- 3-(1H-imidazol-1-ylmethyl)piperidine dihydrochloride
- 2-(1H-imidazol-1-yl)ethylpiperidine dihydrochloride
- 4-(1H-imidazol-1-ylmethyl)piperidine dihydrochloride
Uniqueness
3-(1H-imidazol-1-yl)piperidine dihydrochloride is unique due to its specific combination of the imidazole and piperidine rings. This combination imparts distinct chemical properties, making it valuable for various research applications. Its ability to undergo a wide range of chemical reactions and its potential biological activities further distinguish it from similar compounds .
Properties
Molecular Formula |
C8H15Cl2N3 |
---|---|
Molecular Weight |
224.13 g/mol |
IUPAC Name |
3-imidazol-1-ylpiperidine;dihydrochloride |
InChI |
InChI=1S/C8H13N3.2ClH/c1-2-8(6-9-3-1)11-5-4-10-7-11;;/h4-5,7-9H,1-3,6H2;2*1H |
InChI Key |
YGHWDQLWEMNUAP-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CNC1)N2C=CN=C2.Cl.Cl |
Origin of Product |
United States |
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